

Dimethirimol's In Vivo Effects on Non-Target Organisms: A Comparative Guide

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Compound of Interest

Compound Name: *Dimethirimol*

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This guide provides an objective comparison of the in vivo effects of the fungicide **Dimethirimol** on non-target organisms against three alternatives: Trifloxystrobin, Tebuconazole, and elemental Sulfur. The information is compiled from available ecotoxicological studies to assist in environmental risk assessment and the development of safer agricultural practices.

Comparative Toxicity Data

The following tables summarize the acute toxicity of **Dimethirimol** and its alternatives on various non-target organisms. Due to the limited availability of specific in vivo data for **Dimethirimol**, data for structurally and functionally similar pyrimidine fungicides, Ethirimol and Bupirimate, have been included as surrogates where indicated. This is noted to provide a more comprehensive, albeit estimated, toxicological profile.

Table 1: Acute Toxicity to Aquatic Organisms

Fungicide	Organism	Endpoint	Value (mg/L)	Source
Dimethirimol	Brown Trout (Salmo trutta)	96-hour LC50	42	--INVALID-LINK--
Dimethirimol (Surrogate: Ethirimol)	Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50	>100	--INVALID-LINK--
Dimethirimol (Surrogate: Bupirimate)	Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50	1.2	--INVALID-LINK--
Dimethirimol (Surrogate: Bupirimate)	Daphnia magna	48-hour EC50	2.5	--INVALID-LINK--
Trifloxystrobin	Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50	0.015	[1]
Trifloxystrobin	Daphnia magna	48-hour EC50	0.038	[2]
Tebuconazole	Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50	9.05	[3][4]
Tebuconazole	Daphnia magna	48-hour EC50	2.37 - 5.74	[5][6][7]
Sulfur	Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50	>180	[8]
Sulfur	Daphnia magna	48-hour EC50	>0.063 (solubility limited)	[9]

Table 2: Acute Toxicity to Terrestrial Invertebrates

Fungicide	Organism	Endpoint	Value	Source
Dimethirimol (Surrogate: Ethirimol)	Honeybee (Apis mellifera)	48-hour Oral LD50	>100 µ g/bee	--INVALID-LINK--
Dimethirimol (Surrogate: Ethirimol)	Honeybee (Apis mellifera)	48-hour Contact LD50	>100 µ g/bee	--INVALID-LINK--
Dimethirimol (Surrogate: Bupirimate)	Honeybee (Apis mellifera)	48-hour Oral LD50	4.9 µ g/bee	--INVALID-LINK--
Dimethirimol (Surrogate: Bupirimate)	Honeybee (Apis mellifera)	48-hour Contact LD50	200 µ g/bee	--INVALID-LINK--
Dimethirimol (Surrogate: Ethirimol)	Earthworm (Eisenia fetida)	14-day LC50	>1000 mg/kg soil	--INVALID-LINK--
Dimethirimol (Surrogate: Bupirimate)	Earthworm (Eisenia fetida)	14-day LC50	47 mg/kg soil	--INVALID-LINK--
Trifloxystrobin	Honeybee (Apis mellifera)	48-hour Oral LD50	>110 µ g/bee	[10]
Trifloxystrobin	Honeybee (Apis mellifera)	48-hour Contact LD50	>200 µ g/bee	[10]
Trifloxystrobin	Earthworm (Eisenia fetida)	14-day LC50	>500 mg/kg soil	[1]
Tebuconazole	Honeybee (Apis mellifera)	96-hour Oral LC50	1.389 mg/mL	[2] [11]
Tebuconazole	Honeybee (Apis mellifera)	48-hour Contact LD50	>500 µ g/bee	[12]
Tebuconazole	Earthworm (Eisenia fetida)	14-day LC50	287 - 511 mg/kg soil	[13]

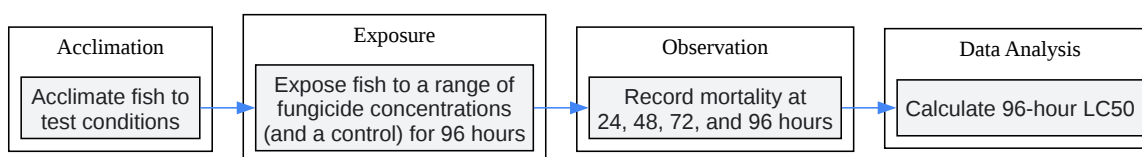
Sulfur	Honeybee (<i>Apis mellifera</i>)	Contact and Ingestion	Low toxicity	[8]
Sulfur	Earthworm	-	-	Data not available

Experimental Protocols

The toxicity data presented are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and comparability across different studies and chemicals.

Aquatic Toxicity Testing

- Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[1][14][15] Fish, typically Rainbow Trout (*Oncorhynchus mykiss*), are exposed to a series of concentrations of the test substance under controlled static or semi-static conditions. Mortality is recorded at 24, 48, 72, and 96 hours.



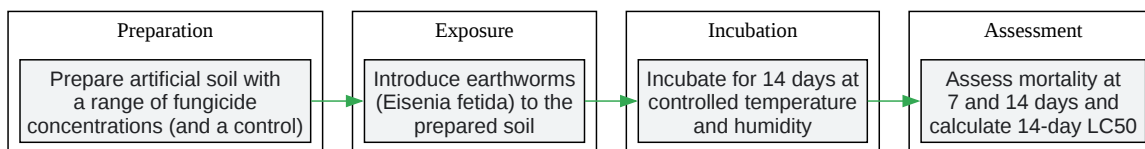
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Experimental workflow for OECD 203 Fish Acute Toxicity Test.

- Daphnia* sp., Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration of a substance that causes 50% of the *Daphnia magna* to become immobilized (EC50).[16] Young daphnids are exposed to a range of test concentrations, and their mobility is observed at 24 and 48 hours.

Terrestrial Invertebrate Toxicity Testing

- Honeybee, Acute Oral and Contact Toxicity Test (OECD 213 & 214): These tests determine the lethal dose for 50% of honeybees (LD50) after 48 hours of exposure. For the oral test (OECD 213), bees are fed a sugar solution containing the test substance.[6] For the contact test (OECD 214), the substance is applied directly to the thorax of the bees.[17]
- Earthworm, Acute Toxicity Test (OECD 207): This 14-day test evaluates the LC50 of a substance to earthworms (*Eisenia fetida*).[18][19] The worms are exposed to the test substance mixed into an artificial soil substrate. Mortality is assessed at 7 and 14 days.

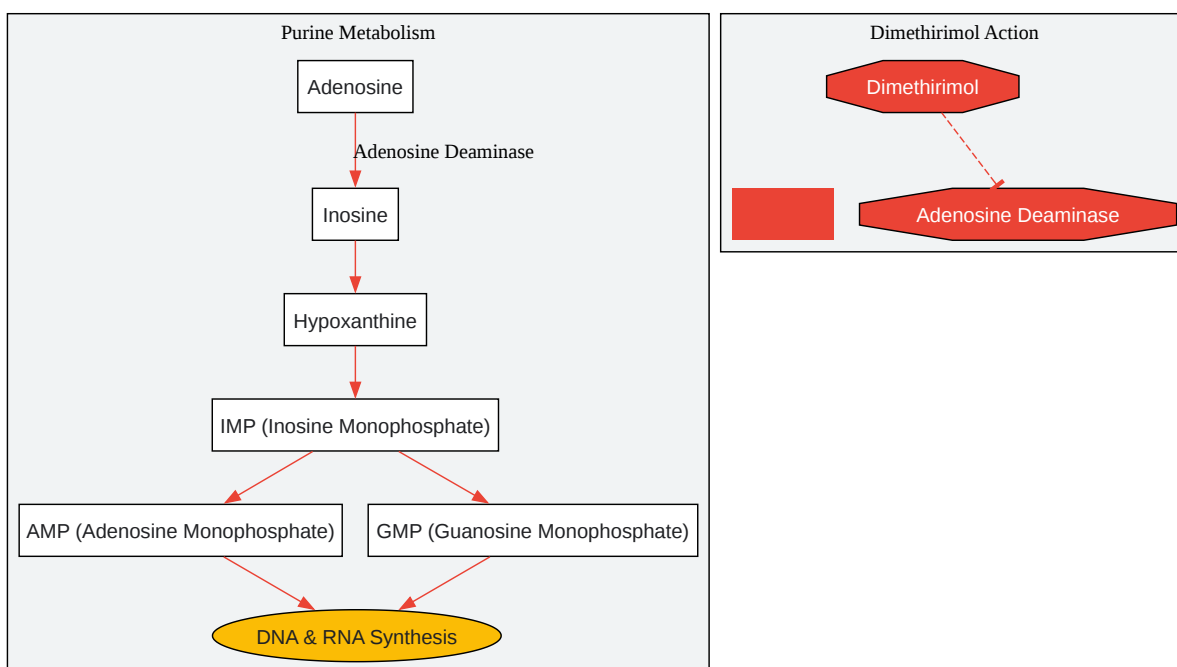


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Experimental workflow for OECD 207 Earthworm Acute Toxicity Test.

Mechanism of Action: Nucleic Acid Synthesis Inhibition

Dimethirimol belongs to the pyrimidine group of fungicides. Its primary mode of action is the inhibition of nucleic acid synthesis through the disruption of adenosine deaminase activity.[20] This enzyme is crucial in the purine metabolism pathway, which is essential for the production of building blocks for DNA and RNA.



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*Simplified signaling pathway of **Dimethirimol**'s inhibitory action.*

By inhibiting adenosine deaminase, **Dimethirimol** leads to an accumulation of adenosine and a deficiency in inosine and its downstream products, which are necessary for the synthesis of purine nucleotides (AMP and GMP). This disruption of the purine metabolic pathway ultimately halts DNA and RNA synthesis, leading to the cessation of cell growth and division in the target fungus.

Conclusion

Based on the available data, **Dimethirimol** exhibits moderate acute toxicity to fish. However, a significant data gap exists for its effects on terrestrial and aquatic invertebrates. The surrogate data from other pyrimidine fungicides suggest a potential for higher toxicity to these non-target organisms than the limited direct data on **Dimethirimol** might imply.

In comparison, Trifloxystrobin shows high toxicity to both fish and aquatic invertebrates. Tebuconazole demonstrates moderate to high toxicity across the tested non-target organisms. Elemental Sulfur, on the other hand, generally displays low acute toxicity to a broad range of non-target organisms, with the exception of its potential effects on some beneficial insects.

This guide highlights the importance of comprehensive in vivo testing for a thorough environmental risk assessment of fungicides. For **Dimethirimol**, further research is critically needed to fill the existing data gaps and provide a more complete understanding of its potential impact on non-target organisms.

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